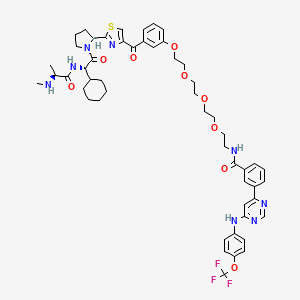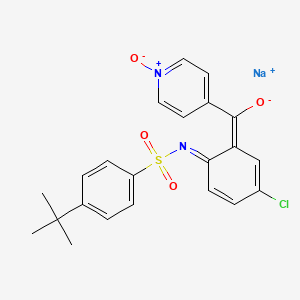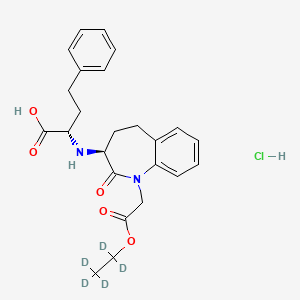
Sniper(abl)-024
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sniper(abl)-024 is a chimeric small molecule designed to induce the degradation of specific target proteins through the ubiquitin-proteasome systemThese compounds are particularly significant in cancer therapy due to their ability to target and degrade proteins that are otherwise considered undruggable.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sniper(abl)-024 involves the conjugation of two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase from the IAP family. These ligands are connected by a linker of optimal length to ensure the spatial availability of the target protein to the E3 ubiquitin ligase . The synthetic route typically involves multiple steps of organic synthesis, including the preparation of individual ligands, linker attachment, and final conjugation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which can be achieved through optimized reaction conditions, purification steps, and quality control measures .
化学反应分析
Types of Reactions: Sniper(abl)-024 primarily undergoes reactions related to its mechanism of action, such as ubiquitination and proteasomal degradation. These reactions are facilitated by the recruitment of E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome.
Common Reagents and Conditions: The key reagents involved in the reactions of this compound include the target protein ligand, the E3 ubiquitin ligase ligand, and the linker. The reactions typically occur under physiological conditions within the cellular environment, where the compound can interact with its molecular targets.
Major Products Formed: The major product formed from the reactions involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome into smaller peptide fragments.
科学研究应用
Sniper(abl)-024 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes.
Medicine: this compound has significant potential in cancer therapy. It targets and degrades oncogenic proteins, thereby inhibiting cancer cell growth and proliferation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs that utilize targeted protein degradation.
作用机制
Sniper(abl)-024 can be compared with other similar compounds, such as proteolysis-targeting chimeras (PROTACs) and other SNIPERs:
PROTACs: Like this compound, PROTACs are chimeric molecules that induce targeted protein degradation.
Other SNIPERs: this compound is part of a broader class of SNIPER compounds, each designed to target different proteins. The uniqueness of this compound lies in its specific targeting of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia.
相似化合物的比较
- SNIPER(ER)
- SNIPER(BRD)
- SNIPER(AR)
- PROTACs targeting various proteins
属性
分子式 |
C52H61F3N8O9S |
|---|---|
分子量 |
1031.1 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |
InChI 键 |
WDQUTOHXUGVTJQ-WUSNILEASA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
规范 SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)




![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)








